CD 3254

Description

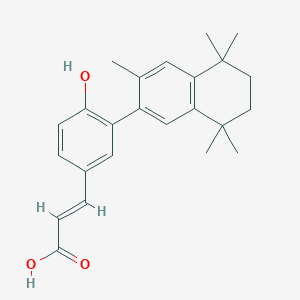

Structure

3D Structure

Properties

CAS No. |

196961-43-0 |

|---|---|

Molecular Formula |

C24H28O3 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27) |

InChI Key |

DYLLZSVPAUUSSB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CD3254; CD 3254; CD-3254. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CD 3254

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of CD 3254 Action: A Selective Retinoid X Receptor Agonist

This compound is a potent and selective synthetic agonist of the Retinoid X Receptors (RXRs), a class of nuclear receptors that function as ligand-dependent transcription factors.[1][2] Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound exhibits high selectivity for RXR isoforms (α, β, and γ) with no significant activity at RARs.[3][4] This selectivity is a cornerstone of its mechanism of action and therapeutic potential, allowing for the targeted modulation of RXR-dependent signaling pathways.

RXRs play a central role in a vast array of physiological processes by forming homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[1][5] The specific downstream effects of this compound are therefore dictated by the cellular context, specifically the expression levels of RXR isoforms and their dimerization partners.

A critical aspect of this compound's mechanism within the context of RXR-RAR heterodimers is the principle of "RXR subordination" or "silencing". In this scenario, the transcriptional activity of the heterodimer is primarily dictated by the ligand bound to the RAR partner. An RXR agonist like this compound alone is often insufficient to activate transcription and may require the presence of an RAR agonist to achieve a synergistic effect.[6] This intricate interplay of ligand binding and receptor conformation is fundamental to understanding the biological consequences of this compound administration.

Quantitative Profile of this compound

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

| Parameter | Receptor/Cell Line | Value | Assay Type | Reference |

| EC50 | RXRα | Not explicitly stated in snippets, but evaluated in Jurutka et al., 2013 | Mammalian Two-Hybrid | [7] |

| EC50 | RXRβ | Not explicitly stated in snippets, but evaluated in Jurutka et al., 2013 | Mammalian Two-Hybrid | [7] |

| EC50 | RXRγ | Not explicitly stated in snippets, but evaluated in Jurutka et al., 2013 | Mammalian Two-Hybrid | [7] |

| IC50 | KMT2A-MLLT3 leukemia cell line | Evaluated in Jurutka et al., 2022 | Cell Proliferation/Viability | [1][8] |

| Binding Affinity (Ki) | RXR isoforms | Not explicitly stated in snippets | Competitive Radioligand Binding | - |

Note: Specific numerical values for EC50 and Ki for each RXR isoform were not available in the provided search snippets. The referenced publications by Jurutka et al. are the most likely sources for this detailed quantitative data.

Signaling Pathways Modulated by this compound

Upon binding to the ligand-binding pocket of RXR, this compound induces a conformational change in the receptor. This altered conformation facilitates the dissociation of corepressor proteins (e.g., SMRT, NCoR) and the recruitment of coactivator proteins (e.g., SRC-1, p160 family members). This coactivator complex then interacts with the basal transcription machinery to initiate the transcription of target genes.

In the context of an RXR/RAR heterodimer, the binding of an RAR agonist is often a prerequisite for the release of corepressors, allowing the this compound-bound RXR to effectively recruit coactivators and drive gene expression. The downstream target genes regulated by this compound are diverse and cell-type specific, but have been shown to be involved in critical cellular processes such as apoptosis and cell cycle control. For instance, activation of RXR has been linked to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, leading to cell cycle arrest and apoptosis in cancer cells.[9]

Caption: Signaling pathway of this compound in an RXR-RAR heterodimer.

Experimental Protocols

Mammalian Two-Hybrid Assay for Transcriptional Activation

This assay quantifies the ability of this compound to induce protein-protein interactions (e.g., RXR with a coactivator) in a mammalian cell context, leading to the activation of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression vector for GAL4 DNA-binding domain fused to RXR-LBD (pBIND-RXR)

-

Expression vector for VP16 activation domain fused to a coactivator (e.g., SRC-1) (pACT-SRC1)

-

Reporter plasmid containing GAL4 upstream activating sequences driving a luciferase gene (pG5luc)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pBIND-RXR, pACT-SRC1, and pG5luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.

Fluorescence Anisotropy Assay for Coactivator Recruitment

This in vitro assay measures the binding of a fluorescently labeled coactivator peptide to the RXR ligand-binding domain (LBD) in the presence of this compound.

Materials:

-

Purified recombinant RXR-LBD

-

Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC-1 peptide)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Fluorescence polarization plate reader

Protocol:

-

Preparation of Reaction Mix: In a microplate, prepare a series of reactions containing a fixed concentration of the fluorescently labeled coactivator peptide and varying concentrations of the RXR-LBD.

-

Compound Addition: Add a fixed, saturating concentration of this compound or vehicle control (DMSO) to each reaction.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis: An increase in fluorescence anisotropy indicates binding of the larger RXR-LBD to the fluorescent peptide. Plot the change in anisotropy against the RXR-LBD concentration to determine the dissociation constant (Kd).

Caption: A typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a selective RXR agonist that exerts its effects by modulating the transcriptional activity of RXR homodimers and heterodimers. Its mechanism of action is intricately linked to the recruitment of coactivators and the displacement of corepressors at the promoters of target genes. The cellular context, particularly the presence of RXR dimerization partners and their respective ligands, plays a crucial role in determining the ultimate biological response to this compound. Further research to fully elucidate the specific target genes and the precise quantitative parameters of its interactions with all RXR isoforms will continue to refine our understanding of this potent therapeutic agent.

References

- 1. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of CD325: A Technical Guide to N-Cadherin Function

For Researchers, Scientists, and Drug Development Professionals

CD325, more commonly known as N-cadherin (Neural-cadherin) or Cadherin-2 (CDH2), is a crucial calcium-dependent transmembrane glycoprotein that plays a pivotal role in cell-cell adhesion.[1][2] This guide provides an in-depth exploration of the core functions of N-cadherin, its associated signaling pathways, and the experimental methodologies used to investigate its biological significance.

Core Function: Calcium-Dependent Homophilic Adhesion

The primary function of N-cadherin is to mediate strong, homophilic adhesion between adjacent cells.[3][4] This process is fundamental for the formation and maintenance of tissue architecture, particularly in neural, cardiac, and mesenchymal tissues.[2][3][5] The extracellular domain of N-cadherin contains five cadherin repeats, which engage in calcium-dependent interactions with N-cadherin molecules on neighboring cells, forming adherens junctions.[1][2] The intracellular domain provides a critical link to the actin cytoskeleton through a complex of proteins called catenins, primarily β-catenin and p120-catenin.[2][3] This connection is essential for the stability and mechanical strength of the adhesive junction.

Key Biological Processes Influenced by N-Cadherin

N-cadherin's role extends far beyond simple cell adhesion, influencing a wide array of critical biological processes:

-

Embryonic Development: N-cadherin is indispensable for normal embryonic development. Mice lacking N-cadherin exhibit embryonic lethality around day 10, with severe defects in heart development and malformed neural tubes and somites.[4] It is crucial for the sorting of different cell types and the morphogenesis of various tissues, including the cardiovascular and nervous systems.[3]

-

Neuronal Function: In the nervous system, N-cadherin is vital for synapse formation and plasticity.[6] It helps to stabilize synaptic connections and is involved in neuronal recognition mechanisms.[7]

-

Cardiac Function: In cardiomyocytes, N-cadherin is a key component of the intercalated discs, structures that mechanically and electrically couple adjacent heart muscle cells, ensuring coordinated contraction.[1]

-

Cancer Progression and Metastasis: A hallmark of the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis, is the "cadherin switch," where epithelial cells downregulate E-cadherin and upregulate N-cadherin.[8][9] This switch is associated with increased cell motility, invasion, and tumor progression in various cancers, including breast, prostate, and pancreatic cancer.[6][8][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to N-cadherin function.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| N-cadherin Homodimer | ~36 µM | Solution (SPR) | [11] |

| N-cadherin/E-cadherin | ~53 µM | Solution (SPR) | [11] |

| Interactome | |||

| Proteins Identified | >350 | Primary Cardiomyocytes | [1][5][8] |

| Unique to N-cadherin | ~200 | Primary Cardiomyocytes | [1][5] |

| Tissue Type | N-cadherin Expression Level (IHC Score/Relative Quantification) | Comparison | Reference |

| Cancer vs. Normal Tissue | |||

| Pancreatic Carcinoma | Higher in 13 of 30 primary tumors | Compared to normal pancreatic tissue | [12] |

| Ovarian Cancer | Overexpressed in 58% of cases | Compared to normal ovarian tissue | [13] |

| Prostatic Carcinoma | High expression in 45% of cases | Compared to nodular prostatic hyperplasia | [14] |

| Melanoma Cell Lines | Variable, but generally higher than normal melanocytes | Compared to NHEM | [15] |

Signaling Pathways of N-Cadherin

N-cadherin is not merely a structural protein but also a critical signaling molecule that influences multiple intracellular pathways.

The Cadherin-Catenin Complex and the Actin Cytoskeleton

The intracellular domain of N-cadherin directly binds to β-catenin and p120-catenin. β-catenin, in turn, interacts with α-catenin, which links the entire complex to the actin cytoskeleton. This connection is dynamic and essential for the regulation of cell adhesion and migration.

Regulation of Rho Family GTPases

N-cadherin-mediated cell adhesion modulates the activity of Rho family small GTPases, which are key regulators of the actin cytoskeleton and cell motility. In some contexts, N-cadherin adhesion leads to an increase in RhoA activity while decreasing the activity of Rac1 and Cdc42.[1][5] This differential regulation influences cell migration and differentiation.[1][5]

Crosstalk with Receptor Tyrosine Kinases (FGFR)

N-cadherin can physically associate with and stabilize Fibroblast Growth Factor Receptors (FGFRs) at the cell surface.[3][11] This interaction enhances FGFR signaling through downstream pathways such as the MAPK/ERK pathway, which in turn promotes cell proliferation, survival, and migration.[11] This crosstalk is particularly important in the context of cancer progression.

Modulation of Wnt/β-catenin Signaling

By binding to β-catenin at the cell membrane, N-cadherin can sequester it from the cytoplasmic pool that is available for nuclear translocation and signaling in the canonical Wnt pathway.[3][14] Thus, high levels of N-cadherin can dampen Wnt/β-catenin signaling.[14] However, the cleavage of N-cadherin by proteases can release β-catenin, potentially promoting its signaling activity.[2]

Experimental Protocols

Investigating the function of N-cadherin often involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect N-cadherin Interacting Proteins

This protocol is designed to isolate N-cadherin and its binding partners from cell lysates.

Materials:

-

Cells expressing N-cadherin

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Anti-N-cadherin antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the anti-N-cadherin antibody (or isotype control IgG for a negative control) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

-

-

Elution:

-

After the final wash, remove all supernatant and resuspend the beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for downstream analysis (e.g., Western blotting).

-

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with N-cadherin or to each other.

Materials:

-

Cells of interest

-

Recombinant N-cadherin-Fc chimera protein

-

96-well plates

-

Cell dissociation solution (e.g., Trypsin-EDTA)

-

BSA (Bovine Serum Albumin)

-

Fluorescent cell tracker dye (e.g., Calcein-AM)

-

Plate reader with fluorescence capabilities

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant N-cadherin-Fc protein (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS to remove unbound protein.

-

Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

-

Cell Preparation:

-

Label the cells with a fluorescent dye according to the manufacturer's protocol.

-

Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization to preserve cell surface proteins.

-

Wash the cells and resuspend them in serum-free medium.

-

-

Adhesion:

-

Add a defined number of labeled cells (e.g., 5 x 10^4 cells/well) to the coated wells.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells with PBS to remove non-adherent cells. The number and stringency of washes can be optimized.

-

-

Quantification:

-

Lyse the remaining adherent cells and measure the fluorescence using a plate reader.

-

Alternatively, the fluorescence of the adherent cells can be read directly in the plate.

-

The fluorescence intensity is proportional to the number of adherent cells.

-

References

- 1. The N-cadherin interactome in primary cardiomyocytes as defined using quantitative proximity proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]

- 4. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. The N-cadherin interactome in primary cardiomyocytes as defined using quantitative proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Ca2+ affinities and functional implications of the two synaptic adhesion molecules cadherin-11 and N-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ispub.com [ispub.com]

- 11. scholars.huji.ac.il [scholars.huji.ac.il]

- 12. Regulation of N-Cadherin Dynamics at Neuronal Contacts by Ligand Binding and Cytoskeletal Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | High N-Cadherin Protein Expression in Ovarian Cancer Predicts Poor Survival and Triggers Cell Invasion [frontiersin.org]

- 14. Immunohistochemical Expression of E- and N-Cadherin in Nodular Prostatic Hyperplasia and Prostatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-cadherin Cell-Cell Adhesion Complexes Are Regulated by Fibronectin Matrix Assembly - PMC [pmc.ncbi.nlm.nih.gov]

CD 3254: A Selective RXRα Agonist for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD 3254 is a potent and selective synthetic agonist of the Retinoid X Receptor alpha (RXRα), a key member of the nuclear receptor superfamily.[1] As a ligand-dependent transcription factor, RXRα plays a central role in a multitude of physiological processes by forming homodimers or heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This versatile partnering ability positions RXRα as a master regulator of gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[2]

This compound's selectivity for RXRα, with no significant activity at RARα, RARβ, or RARγ receptors, makes it a valuable tool for dissecting the specific roles of RXRα-mediated signaling pathways.[1] Its utility has been demonstrated in diverse research applications, from the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) to the investigation of potential therapeutic interventions in diseases like cutaneous T-cell lymphoma (CTCL).[1][3]

This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use in key research applications, and visualizations of the associated signaling pathways and experimental workflows.

Pharmacological Data

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Target | EC50 / IC50 | Reference |

| RXRE-mediated Transcriptional Assay | KMT2A-MLLT3 leukemia cells | RXRα | Comparable or elevated to Bexarotene | [2][4] |

| Apoptosis Assay | Cutaneous T-cell Lymphoma (CTCL) cells | - | Similar or improved compared to Bexarotene | [4] |

| Cell Viability Assay | KMT2A-MLLT3 leukemia cells | - | Determined | [2] |

Note: The references indicate that these studies were performed, but the precise numerical values for EC50 and IC50 for this compound were not available in the provided search results. Researchers are encouraged to consult the full publications for detailed data.

Signaling Pathways

RXRα activation by this compound initiates a cascade of molecular events that modulate gene expression. The following diagrams illustrate the core signaling pathways.

Figure 1: RXRα Heterodimeric Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established techniques in the field and can be adapted for specific research needs.

RXRα Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to activate RXRα and drive the expression of a reporter gene.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% charcoal-stripped FBS

-

RXRα expression plasmid

-

RXRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Transfection: Prepare a transfection mix containing the RXRα expression plasmid, RXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent. Add the transfection complex to each well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the this compound dilutions or a vehicle control (DMSO in serum-free DMEM). Incubate for 18-24 hours.

-

Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. This involves cell lysis, addition of the firefly luciferase substrate followed by luminescence measurement, and then addition of the Renilla luciferase substrate and a second luminescence measurement.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Figure 2: Workflow for an RXRα Luciferase Reporter Assay.

Chemical Reprogramming of Fibroblasts to iPSCs

This compound can be a component of small molecule cocktails used to induce pluripotency in somatic cells.[1] The following is a generalized, multi-stage protocol.

Materials:

-

Primary human fibroblasts (e.g., dermal fibroblasts)

-

Fibroblast culture medium

-

Reprogramming medium (stage-specific cocktails of small molecules, including this compound)

-

Matrigel-coated plates

-

iPSC culture medium (e.g., mTeSR1)

-

Reagents for iPSC characterization (e.g., antibodies for pluripotency markers, reagents for embryoid body formation)

Protocol:

-

Initial Seeding: Seed fibroblasts onto Matrigel-coated plates in fibroblast culture medium.

-

Stage 1 (Initiation): After 24 hours, replace the medium with Stage 1 reprogramming medium containing an initial cocktail of small molecules. Culture for the duration specified by the specific protocol (typically several days to weeks).

-

Stage 2 (Maturation): Replace the medium with Stage 2 reprogramming medium, which contains a different combination of small molecules that may include this compound. Continue to culture, monitoring for morphological changes indicative of reprogramming (e.g., formation of epithelial-like colonies).

-

Stage 3 (Stabilization): Switch to a Stage 3 medium designed to support the emergence and expansion of iPSC-like colonies.

-

iPSC Colony Isolation and Expansion: Manually pick emergent iPSC colonies and transfer them to fresh Matrigel-coated plates with iPSC culture medium for expansion.

-

Characterization: Thoroughly characterize the resulting iPSC lines for pluripotency by assessing morphology, expression of pluripotency markers (e.g., OCT4, SOX2, NANOG), and the ability to differentiate into the three germ layers through embryoid body formation or directed differentiation.

Figure 3: Multi-stage Chemical Reprogramming Process.

In Vivo Study of this compound in a Cutaneous T-Cell Lymphoma (CTCL) Mouse Model

This protocol outlines a general approach for evaluating the efficacy of this compound in a xenograft mouse model of CTCL.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

CTCL cell line (e.g., HH cells)

-

Matrigel

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle like corn oil)

-

Calipers for tumor measurement

-

Standard animal housing and monitoring equipment

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of CTCL cells mixed with Matrigel into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

-

Treatment Initiation: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Efficacy Evaluation: Continue to monitor tumor growth in all groups throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the anti-tumor efficacy.

Figure 4: Workflow for an In Vivo CTCL Xenograft Study.

Conclusion

This compound is a powerful research tool for investigating the diverse biological functions of RXRα. Its selectivity allows for the precise modulation of RXRα-dependent signaling pathways, enabling researchers to explore its role in development, health, and disease. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing this compound in a variety of research contexts, from fundamental cell biology to preclinical drug discovery. As our understanding of the intricate roles of RXRα continues to grow, selective agonists like this compound will remain indispensable for advancing scientific knowledge and developing novel therapeutic strategies.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CD 3254 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD 3254 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a key player in the nuclear receptor superfamily.[1][2][3][4] As a ligand-dependent transcription factor, RXR's activation by this compound initiates a cascade of molecular events that modulate the expression of a wide array of target genes. This document provides an in-depth technical overview of the role of this compound in gene transcription, including its mechanism of action, associated signaling pathways, available quantitative data on its transcriptional effects, and detailed experimental protocols for its use in cell-based assays.

Introduction to this compound and Retinoid X Receptors (RXRs)

This compound is a small molecule that selectively binds to and activates RXRs, with a particular affinity for the RXRα isoform.[3][4][5] Unlike pan-agonists, this compound exhibits minimal to no activity at Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting RXR-specific signaling pathways.[3][4]

RXRs are nuclear receptors that play a central role in regulating gene expression.[5][6] They can function as homodimers (RXR/RXR) or, more commonly, as heterodimers with other nuclear receptors. These partners include RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Thyroid Hormone Receptors (TRs), and the Vitamin D Receptor (VDR).[2][4][7] This ability to partner with a multitude of other receptors places RXR at a critical intersection of numerous signaling pathways controlling development, metabolism, and homeostasis.

Mechanism of Action: Transcriptional Regulation by this compound

The binding of this compound to the ligand-binding domain of RXR induces a conformational change in the receptor. This structural shift is the pivotal event that triggers the downstream transcriptional response. In the absence of an agonist, RXR-containing heterodimers are typically bound to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. In this unliganded state, the receptor complex is associated with corepressor proteins, which maintain a condensed chromatin structure and inhibit gene transcription.[2][6]

Upon binding of this compound, the corepressor complex dissociates from the receptor, allowing for the recruitment of coactivator proteins.[2] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin to a more open state, facilitating the assembly of the basal transcription machinery and initiating the transcription of target genes.

The specific transcriptional outcome of this compound activation depends on the heterodimeric partner of RXR:

-

Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): In these pairings, the binding of an RXR agonist like this compound is sufficient to activate transcription, even in the absence of a ligand for the partner receptor.[3]

-

Non-permissive or Conditionally Permissive Heterodimers (e.g., RXR/RAR, RXR/VDR): For these complexes, the presence of the RXR agonist alone is not sufficient for transcriptional activation. The binding of a ligand to the partner receptor (e.g., retinoic acid for RAR) is also required for the full transcriptional response.[3]

Signaling Pathway of this compound-Mediated Gene Transcription

The signaling cascade initiated by this compound follows the canonical pathway for nuclear receptor activation.

Quantitative Data on this compound-Mediated Gene Expression

The following tables summarize quantitative data from a study investigating the effects of this compound on human induced pluripotent stem cell-derived brain microvascular endothelial cells (iPSC-derived BMECs).[8] This data highlights the impact of RXRα activation, alone and in combination with RAR agonists, on specific cellular and genetic markers.

Table 1: Effect of this compound on VE-Cadherin Expression in iPSC-derived BMECs [8]

| Treatment (D6-D8) | Concentration | Fold Change in VE-Cadherin Expression (vs. Vehicle) | Percentage of VE-Cadherin+ Cells |

| This compound (RXRα agonist) | 10 µM | ~10-15 | ~20-30% |

| BMS753 (RARα agonist) | 10 µM | ~20-25 | ~40-50% |

| CD 1530 (RARγ agonist) | 1 µM | ~25-30 | ~50-60% |

| This compound + BMS753 | 10 µM each | 46-53 | 73-78% |

| This compound + CD 1530 | 10 µM / 1 µM | 46-53 | 73-78% |

Table 2: Effect of this compound on Transendothelial Electrical Resistance (TEER) in iPSC-derived BMECs [8]

| Treatment (D6-D8) | Concentration | D10 TEER (Ω x cm²) (Approximate Values) |

| Vehicle Control | - | ~1000 |

| This compound (RXRα agonist) | 10 µM | ~1500 |

| BMS753 (RARα agonist) | 10 µM | ~2000 |

| CD 1530 (RARγ agonist) | 1 µM | ~2500 |

| This compound + BMS753 | 10 µM each | ~3000-3500 |

| This compound + CD 1530 | 10 µM / 1 µM | ~3000-3500 |

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in cell-based assays to study its effect on gene transcription.

General Cell Culture and Treatment with this compound

This protocol outlines a general procedure for treating adherent mammalian cells with this compound to assess its impact on target gene expression.

Materials:

-

This compound (Tocris, R&D Systems, etc.)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

-

Cell Seeding: Plate the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Treatment Preparation: On the day of treatment, thaw the this compound stock solution. Prepare the final treatment concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Cell Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment medium.

-

Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

-

Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from an RNA isolation kit. Proceed with RNA isolation according to the manufacturer's protocol.

-

Gene Expression Analysis: Quantify the expression of target genes using reverse transcription quantitative PCR (RT-qPCR).

Luciferase Reporter Assay for RXR Activation

This assay is used to quantify the ability of this compound to activate RXR-mediated transcription from a specific hormone response element.

Materials:

-

HEK293T or other suitable host cell line

-

Expression vector for RXRα

-

Expression vector for a partner nuclear receptor (optional)

-

Reporter plasmid containing a luciferase gene downstream of an RXR-responsive element (e.g., an RXRE)

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the RXRα expression vector, the partner receptor vector (if applicable), and the luciferase reporter plasmid. A constitutively expressed Renilla luciferase vector can be included for normalization.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a powerful chemical tool for investigating the role of RXR in gene transcription. Its selectivity allows for the targeted activation of RXR-dependent pathways, providing valuable insights into the complex regulatory networks governed by this master regulator. The experimental protocols and data presented in this guide offer a framework for researchers to explore the transcriptional effects of this compound in various biological contexts, ultimately contributing to a deeper understanding of nuclear receptor signaling and its therapeutic potential.

References

- 1. What are RXRs agonists and how do they work? [synapse.patsnap.com]

- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Modulations by RXR Agonists Are Only Partially Subordinated to PPARα Signaling and Attest Additional, Organ-Specific, Molecular Cross-Talks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of CD 3254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CD 3254 is a potent and selective synthetic agonist of the Retinoid X Receptors (RXRs), with a particular preference for the RXRα isoform. As a member of the rexinoid class of molecules, this compound plays a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, thereby influencing a wide array of physiological processes. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Quantitative Biological Activity of this compound

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key potency and efficacy values, offering a comparative perspective on its activity.

| Parameter | Value | Receptor/Assay System | Reference |

| EC50 | ~10 nM | Human RXRβ | |

| EC50 | 13 nM | RXR | |

| Binding Affinity (Docking Score) | -12.4 kcal/mol (Comparable to Bexarotene at -12.7 kcal/mol) | Human RXRα | |

| IC50 | Data not available in search results | KMT2A-MLLT3 leukemia cell line |

Mechanism of Action

This compound exerts its biological effects by binding to the ligand-binding domain (LBD) of RXRs. This binding event induces a conformational change in the receptor, facilitating its heterodimerization with other nuclear receptors, most notably Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These heterodimeric complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) or other hormone response elements within the promoter regions of target genes.

Upon DNA binding, the activated heterodimer recruits a suite of coactivator proteins, such as TRAP220 and PGC-1α, which possess histone acetyltransferase (HAT) activity or interact with other proteins that do. This leads to the acetylation of histone tails, resulting in a more open chromatin structure that is accessible to the transcriptional machinery, ultimately leading to the initiation of target gene transcription. This compound has been shown to be selective for RXRs and exhibits no significant activity at RARs.

Key Signaling Pathways

The biological activity of this compound is channeled through several critical signaling pathways, primarily dictated by the heterodimeric partner of RXR.

RXR/RAR Signaling Pathway

In the context of the RXR/RAR heterodimer, the signaling outcome is complex and can be either permissive or non-permissive depending on the cellular context and the presence of an RAR ligand. In a non-permissive state, the presence of an unliganded RAR subunit can silence the activity of the RXR subunit, even when bound by an agonist like this compound. However, in a permissive setting, or in the presence of an RAR agonist, this compound can synergistically enhance the transcriptional activation of target genes involved in cell differentiation, proliferation, and apoptosis.

RXR/PPAR Signaling Pathway

The RXR/PPAR heterodimer is a key regulator of lipid and glucose metabolism. This compound, by activating the RXR subunit, can stimulate the transcriptional activity of this "permissive" heterodimer, meaning that an RXR agonist alone is sufficient to activate transcription. This leads to the expression of genes involved in fatty acid oxidation, glucose uptake, and adipocyte differentiation. The coactivator PGC-1α is a known interactor with this heterodimer.

Experimental Protocols

The characterization of this compound's biological activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Luciferase Reporter Gene Assay in HEK293T Cells

This assay is used to quantify the ability of this compound to activate transcription through an RXR-dependent mechanism.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in a 96-well plate at a density of 2.5 x 104 cells per well and allow them to adhere overnight.

-

Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine) with the following plasmids:

-

An expression vector for human RXRα.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXR response element (RXRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

2. Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 10-12 M to 10-5 M) or vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

3. Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of this compound to promote the interaction between the RXR LBD and a coactivator peptide.

1. Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).

-

Prepare a solution of GST-tagged RXR LBD.

-

Prepare a solution of a terbium-labeled anti-GST antibody (donor fluorophore).

-

Prepare a solution of a fluorescein-labeled coactivator peptide containing an LXXLL motif (e.g., from SRC1 or TRAP220) (acceptor fluorophore).

-

Prepare a serial dilution of this compound in DMSO.

2. Assay Procedure:

-

In a 384-well plate, add the this compound dilutions or vehicle control.

-

Add the GST-RXR LBD and incubate for a short period (e.g., 15 minutes) at room temperature to allow for ligand binding.

-

Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

3. Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein) using a TR-FRET-compatible plate reader with a time delay.

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for coactivator recruitment.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of RXR-mediated signaling in health and disease. Its high potency and selectivity for RXRs make it an ideal chemical probe for studying the functions of RXR heterodimers in various cellular contexts. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced biological activities of this potent rexinoid. A deeper understanding of how this compound modulates specific gene networks will be critical for the development of novel therapeutics targeting RXR-dependent pathways.

CD 3254: A Deep Dive into Nuclear Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CD 3254 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily. Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound exhibits high selectivity for RXR, showing minimal to no activity on RARs.[1][2][3][4][5][6] This selectivity makes this compound an invaluable tool for dissecting the intricate roles of RXR-mediated signaling pathways in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action: The Role of RXR

Retinoid X Receptors (RXRs) function as central regulators of gene expression by forming heterodimers with a variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[1][7] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which in turn leads to the initiation of gene transcription. The specific gene networks activated by this compound depend on the heterodimeric partner of RXR and the cellular context.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 13 nM | RXRα activation in a KMT2A-MLLT3 cell line | [2] |

| Parameter | Cell Line | Value | Assay Conditions | Reference |

| IC50 | KMT2A-MLLT3 (Leukemia) | Not explicitly stated for this compound, but analogs were tested | 96-hour cell viability assay | [2] |

Signaling Pathways

This compound, through its activation of RXR, can influence a multitude of signaling pathways. The following diagrams illustrate the core RXR signaling paradigm and its interaction with key heterodimerization partners.

Caption: General mechanism of RXR-mediated gene transcription activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mammalian Two-Hybrid (M2H) Assay for Coactivator Recruitment

This assay is used to determine if this compound promotes the interaction between the RXR Ligand Binding Domain (LBD) and a transcriptional coactivator.

a. Principle: The RXR-LBD is fused to a DNA-binding domain (DBD), typically Gal4, and a coactivator protein is fused to a transcriptional activation domain (AD), such as VP16. If this compound induces an interaction between the RXR-LBD and the coactivator, the DBD and AD are brought into proximity, leading to the activation of a reporter gene (e.g., luciferase) under the control of a promoter containing Gal4 binding sites.

b. Materials:

-

Cell Line: HEK293T or other suitable mammalian cell line.

-

Plasmids:

-

pBIND-RXRα-LBD (expressing Gal4-RXRα LBD fusion protein).

-

pACT-SRC1 (expressing VP16-coactivator fusion protein, e.g., SRC1/NCoA1).

-

pG5luc (luciferase reporter plasmid with GAL4 binding sites).

-

pRL-TK (Renilla luciferase control for transfection efficiency).

-

-

Reagents:

-

This compound stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI).

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

c. Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with pBIND-RXRα-LBD, pACT-SRC1, pG5luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Caption: Workflow for a Mammalian Two-Hybrid assay to assess coactivator recruitment by this compound.

RXR Response Element (RXRE)-Mediated Reporter Gene Assay

This assay measures the ability of this compound to activate gene transcription through an RXR response element.

a. Principle: A reporter plasmid containing a luciferase gene downstream of a minimal promoter and tandem repeats of an RXRE is introduced into cells that endogenously or exogenously express RXR and its heterodimerization partners. Activation of RXR by this compound leads to the binding of the RXR heterodimer to the RXRE and subsequent expression of the luciferase reporter.

b. Materials:

-

Cell Line: A cell line relevant to the research question (e.g., a cancer cell line like KMT2A-MLLT3 or a metabolically active cell line like HepG2).

-

Plasmids:

-

pRXRE-Luc (luciferase reporter plasmid with RXRE).

-

pSG5-hRXRα (expression vector for human RXRα, if needed).

-

pCMX-hLXRα (expression vector for a heterodimer partner, e.g., LXRα, if needed).[7]

-

pRL-TK (Renilla luciferase control).

-

-

Reagents: Same as for the M2H assay.

c. Protocol:

-

Cell Seeding: Seed the chosen cell line in a 96-well plate.

-

Transfection: Co-transfect the cells with pRXRE-Luc and pRL-TK. If necessary, also co-transfect with expression vectors for RXRα and its partner.

-

Treatment: 24 hours post-transfection, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate for 24-48 hours.

-

Lysis and Luciferase Assay: Perform the dual-luciferase assay as described for the M2H assay.

-

Data Analysis: Normalize and plot the data to determine the EC50 of this compound for RXRE-mediated transcription.

Apoptosis Assay in Cutaneous T-Cell Lymphoma (CTCL) Cells

This assay evaluates the pro-apoptotic effects of this compound on a relevant cancer cell line.

a. Principle: The Hut-78 cell line, derived from a patient with Sézary syndrome (a form of CTCL), is treated with this compound. Apoptosis is then measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

b. Materials:

-

Cell Line: Hut-78.

-

Reagents:

-

This compound stock solution (in DMSO).

-

RPMI-1640 medium with 10% FBS.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

-

Phosphate-Buffered Saline (PBS).

-

-

Equipment: Flow cytometer.

c. Protocol:

-

Cell Culture and Treatment: Culture Hut-78 cells in RPMI-1640 medium. Seed the cells in a 6-well plate and treat with various concentrations of this compound or vehicle for 24, 48, or 72 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose- and time-dependent effects of this compound on apoptosis.

Caption: Workflow for assessing this compound-induced apoptosis in Hut-78 cells.

Conclusion

This compound is a powerful and selective tool for investigating the diverse functions of RXR in health and disease. Its ability to activate RXR without significantly affecting RARs allows for the targeted exploration of RXR-dependent signaling pathways. The experimental protocols detailed in this guide provide a robust framework for characterizing the biological activities of this compound and other RXR modulators. As research into the therapeutic potential of RXR agonists continues, a thorough understanding of their molecular mechanisms, as facilitated by compounds like this compound, will be crucial for the development of novel and effective therapies for a range of diseases, including cancer and metabolic disorders.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Annexin V Staining Protocol [bdbiosciences.com]

- 4. Protocol for highly efficient and rapid generation of human pluripotent stem cells by chemical reprogramming [protocols.io]

- 5. Retinoid X Receptor Response Element (RXRE/DR1) Luciferase DR1-Luc Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

- 6. This compound | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 7. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CD3254: A Potent and Selective RXRα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD3254 is a potent and highly selective synthetic agonist for the Retinoid X Receptor alpha (RXRα), a key nuclear receptor involved in a myriad of physiological processes, including cell differentiation, proliferation, and apoptosis. This document provides a comprehensive technical overview of the chemical properties, structure, and biological activity of CD3254. It details its mechanism of action through the activation of RXRα and subsequent heterodimerization with other nuclear receptors, influencing the transcription of a wide array of target genes. This guide also compiles available quantitative data on its biological efficacy and outlines detailed experimental protocols for its synthesis and key biological assays. Furthermore, it presents visual diagrams of the RXR signaling pathway and a typical experimental workflow for the characterization of RXR agonists, providing a valuable resource for researchers in the fields of drug discovery, oncology, and regenerative medicine.

Chemical Properties and Structure

CD3254, with the chemical name 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid, is a synthetic retinoid analog.[1] Its structure is characterized by a tetrahydronaphthalene ring system linked to a substituted phenyl acrylic acid moiety. This specific chemical architecture is responsible for its high affinity and selective binding to the ligand-binding pocket of RXRα.

| Property | Value | Reference |

| Chemical Name | 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid | [1] |

| Molecular Formula | C24H28O3 | [1][2] |

| Molecular Weight | 364.48 g/mol | [1][2] |

| CAS Number | 196961-43-0 | [2] |

| Appearance | Crystalline solid | N/A |

| Purity | ≥97% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Signaling Pathway

CD3254 exerts its biological effects by acting as a selective agonist for the Retinoid X Receptor alpha (RXRα). RXRs are nuclear receptors that function as ligand-activated transcription factors.[3] A crucial aspect of RXR signaling is its ability to form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[4]

Upon binding of CD3254 to the ligand-binding domain of RXRα, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the transcriptional activation of target genes.[5] The specific genes regulated by the CD3254-activated RXRα heterodimers depend on the partner receptor and the cellular context. For instance, RAR/RXR heterodimers are known to regulate genes involved in cell differentiation and proliferation, while LXR/RXR heterodimers play a role in cholesterol metabolism and inflammation.[4][6]

It is noteworthy that CD3254 is highly selective for RXRα and exhibits no significant activity at RARα, RARβ, or RARγ receptors, which minimizes the potential for off-target effects associated with pan-retinoid agonists.[1][2]

Quantitative Biological Data

The biological activity of CD3254 has been quantified in various in vitro assays. A key parameter is its half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit 50% of its maximal effect.

| Assay Type | Cell Line | Parameter | Value | Reference |

| RXR Agonist Activity | - | EC50 | 13 nM | N/A |

| Transcriptional Activation (RXR-mediated) | HCT-116 | EC50 | 13 ± 3 nM | [4] |

| Proliferation/Viability Assay | KMT2A-MLLT3 Leukemia Cells | EC50 | Data for analogs available | [6] |

| Proliferation/Viability Assay | KMT2A-MLLT3 Leukemia Cells | IC50 | Data for analogs available | [6] |

Further quantitative data from additional studies would be beneficial for a more complete profile.

Key Experimental Protocols

Synthesis of CD3254 Analogs

The synthesis of CD3254 and its analogs typically involves multi-step organic chemistry procedures. A general approach for synthesizing analogs is described by Jurutka et al. (2013) and involves key reactions such as Suzuki coupling to form the biaryl linkage. The synthesis of the tetrahydronaphthalene core and the phenyl acrylic acid moiety are carried out separately and then coupled.[7]

RXRα Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay is fundamental to characterizing the agonist activity of compounds like CD3254.

Principle: Cells are co-transfected with an expression vector for RXRα and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). In the presence of an RXR agonist, the activated RXRα binds to the RXRE and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the transcriptional activity of RXRα.

Protocol Outline:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, COS-1) in a multi-well plate.[8]

-

Transfection: Co-transfect the cells with an RXRα expression vector and an RXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.[8]

-

Compound Treatment: After an incubation period to allow for protein expression, treat the cells with varying concentrations of CD3254 or control compounds.

-

Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cell Viability/Proliferation Assay

Principle: These assays measure the number of viable cells in a culture after treatment with the compound of interest. Common methods include the MTT assay, which measures mitochondrial metabolic activity, or assays that measure ATP content.

Protocol Outline (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of CD3254 for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

Principle: This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol Outline:

-

Cell Treatment: Treat cells with CD3254 or control compounds to induce apoptosis.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Chemical Reprogramming of Fibroblasts to Induced Pluripotent Stem Cells (iPSCs)

CD3254 has been shown to be a component of chemical cocktails that can induce the reprogramming of somatic cells, such as fibroblasts, into iPSCs.[1][2] This process typically involves a multi-stage protocol where different combinations of small molecules are used to drive the cells through various stages of reprogramming.

General Protocol Outline:

-

Isolation and Culture of Fibroblasts: Isolate fibroblasts from tissue biopsies and culture them in appropriate media.

-

Maturation and Stabilization: The reprogramming medium is typically changed every few days, with the composition of the small molecule cocktail potentially evolving over time to promote the maturation and stabilization of the pluripotent state.

-

iPSC Colony Identification and Isolation: After several weeks, colonies with the characteristic morphology of pluripotent stem cells will emerge. These colonies can be manually picked and expanded.

-

Characterization of iPSCs: The resulting iPSC lines must be thoroughly characterized to confirm their pluripotency. This includes assessing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG), evaluating their differentiation potential into the three germ layers (endoderm, mesoderm, and ectoderm) through in vitro differentiation assays or teratoma formation in vivo, and confirming a normal karyotype.

Mandatory Visualizations

Conclusion

CD3254 is a valuable research tool for investigating the diverse biological roles of RXRα. Its high potency and selectivity make it a precise probe for dissecting RXRα-mediated signaling pathways. Furthermore, its potential applications in cancer therapy and regenerative medicine, particularly in the chemical reprogramming of cells, underscore the importance of continued research into its mechanisms of action and therapeutic potential. This technical guide provides a foundational resource for scientists and researchers working with CD3254, facilitating further exploration of its properties and applications.

References

- 1. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | Retinoid X Receptor Agonists: R&D Systems [rndsystems.com]

- 3. Nuclear receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]

CD 3254 (CAS 196961-43-0): A Technical Guide to a Selective RXRα Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CD 3254 (CAS Number 196961-43-0), a potent and selective retinoid X receptor alpha (RXRα) agonist. This document consolidates key chemical and biological data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research and drug development efforts.

Core Compound Information

This compound is a synthetic, small-molecule compound that has garnered significant interest for its high selectivity for RXRα, a key nuclear receptor involved in a multitude of physiological processes. Unlike pan-RXR agonists, its selectivity offers the potential for more targeted therapeutic interventions with a reduced side-effect profile.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 196961-43-0 | [1][2] |

| Molecular Formula | C₂₄H₂₈O₃ | [1][2] |

| Molecular Weight | 364.48 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1][2] |

| Storage | Store at -20°C | [1][2] |

Biological Activity and Mechanism of Action

This compound functions as a potent and selective agonist for the Retinoid X Receptor alpha (RXRα).[1][3] It exhibits minimal to no activity at the retinoic acid receptors (RARα, RARβ, or RARγ), making it a valuable tool for dissecting RXR-specific signaling pathways.[1][3]

The primary mechanism of action for this compound involves the activation of RXRα, which then forms heterodimers with other nuclear receptors. These heterodimeric complexes are central to the regulation of gene transcription. Key heterodimerization partners for RXR include:

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Liver X Receptors (LXRs)

-

Vitamin D Receptor (VDR)

-

Thyroid Hormone Receptor (TR)

-

Retinoic Acid Receptors (RARs)

-

Farnesoid X Receptor (FXR)

Upon binding of this compound to RXRα within these heterodimers, the complex undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. The specific genes regulated depend on the heterodimer partner and the cellular context.

Signaling Pathway Diagram

The following diagram illustrates the central role of RXRα in forming heterodimers and initiating gene transcription upon activation by an agonist like this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity.

| Assay Type | Cell Line | Parameter | Value | Reference |

| RXR Agonist Activity | HCT-116 | EC₅₀ | 13 ± 3 nM | |

| Cell Viability | KMT2A-MLLT3 Leukemia | IC₅₀ | > 10 µM |

Key Research Applications

Chemical Reprogramming

This compound has been shown to be a component of chemical cocktails used for the reprogramming of somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs).[1][3] This application highlights its role in modulating cellular differentiation and pluripotency pathways.

Oncology

The role of RXRα in cell proliferation and apoptosis has led to the investigation of this compound as a potential therapeutic agent in oncology.[4] Studies have explored its efficacy in models of cutaneous T-cell lymphoma (CTCL) and leukemia.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Mammalian Two-Hybrid (M2H) Assay for RXRα Agonist Activity

This assay is used to quantify the ability of a compound to induce the dimerization and transcriptional activity of RXRα.

Experimental Workflow:

Detailed Steps:

-

Cell Culture: Maintain human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: Seed cells in 24-well plates. Co-transfect each well with plasmids encoding the GAL4 DNA-binding domain fused to the RXRα ligand-binding domain (pBIND-RXRα), the VP16 activation domain fused to the RXRα ligand-binding domain (pACT-RXRα), and a luciferase reporter plasmid containing GAL4 upstream activating sequences (pG5luc). A Renilla luciferase plasmid is often co-transfected for normalization.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: Following a 24-hour incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cell Viability (IC₅₀) Assay in KMT2A-MLLT3 Leukemia Cells

This assay determines the concentration of this compound that inhibits the proliferation of KMT2A-MLLT3 leukemia cells by 50%.

Experimental Workflow:

Detailed Steps:

-